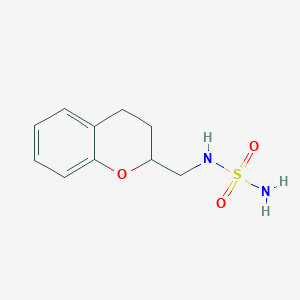

Sulfamic acid chroman-2-ylmethyl amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

2-[(sulfamoylamino)methyl]-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H14N2O3S/c11-16(13,14)12-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-4,9,12H,5-7H2,(H2,11,13,14) |

InChI Key |

MVTNKPIKGGLNDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method for synthesizing sulfamic acid derivatives involves the reaction of sultones with primary amines. Sultones, cyclic sulfonic esters, undergo ring-opening reactions with nucleophilic amines to form sulfamic acid adducts. For chroman-2-ylmethyl amine, this reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sultone, followed by ring opening and proton transfer to yield the sulfamic acid chroman-2-ylmethyl amine.

Key Reaction Parameters:

-

Sultone Selection : 1,3-Propane sultone or 1,4-butane sultone are preferred due to their reactivity and commercial availability.

-

Solvent System : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate enhance reaction homogeneity and rate.

-

Temperature and Time : Optimal conditions range from 25–80°C over 4–24 hours, balancing yield and side-product formation.

Workup and Purification

Post-reaction, the crude product is filtered to remove unreacted sultone, followed by washing with non-polar solvents (e.g., toluene) to eliminate residual amines. Drying under vacuum at 50–60°C yields a crystalline solid with >95% purity. X-ray photoelectron spectroscopy (XPS) of analogous sulfamic acid derivatives confirms the presence of characteristic S=O and N–S bonds, validating successful synthesis.

Direct Amine-Sulfamic Acid Addition

Acid-Base Reaction Dynamics

An alternative route involves the direct reaction of chroman-2-ylmethyl amine with sulfamic acid in a protic solvent. This method exploits the basicity of the amine, which deprotonates sulfamic acid to form a stable sulfamate salt. The reaction is exothermic and typically conducted at room temperature to prevent decomposition.

Critical Conditions:

-

Solvent Choice : Ethanol or water-ethanol mixtures (1:1 v/v) achieve optimal solubility for both reactants.

-

Stoichiometry : A 1:1 molar ratio of amine to sulfamic acid minimizes byproducts like bis-sulfamates.

-

Neutralization : Post-reaction neutralization with aqueous NaOH ensures product stability.

Isolation and Characterization

The sulfamate salt precipitates upon cooling and is isolated via vacuum filtration. Fourier-transform infrared spectroscopy (FTIR) of similar compounds reveals absorption bands at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (N–S vibration), confirming structural integrity. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating moderate thermal stability.

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing sulfamic acid chroman-2-ylmethyl amine, and what parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling sulfamic acid with chroman-2-ylmethyl amine derivatives under controlled conditions. Critical parameters include:

- pH control : Sulfamic acid’s solubility in water (forming highly soluble salts) necessitates buffered conditions to avoid premature precipitation .

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and stability of the chroman ring .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection can prevent side reactions during sulfonation .

- Validation : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can confirm the presence of chroman (aromatic protons at δ 6.5–7.2 ppm) and sulfamic acid (NH and SOH groups at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with purity >98% required for pharmacological studies .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 284.0821 for CHNOS) .

Q. How do solubility and pH affect the formulation of this compound in aqueous systems?

- Methodological Answer :

- Sulfamic acid’s high solubility in water (5–20% w/v) enables aqueous dissolution, but the chroman moiety’s hydrophobicity may require co-solvents (e.g., DMSO or PEG-400) .

- pH-dependent solubility: Protonation of the amine group at acidic pH (e.g., pH 2–4) enhances solubility, while neutral/basic conditions may precipitate the compound .

Advanced Research Questions

Q. How do structural modifications to the chroman ring influence the compound’s biological activity and physicochemical properties?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO at C5) increase electrophilicity, enhancing receptor binding but reducing metabolic stability .

- Substituent position : C7-methoxy groups improve lipophilicity (logP +0.5), correlating with higher blood-brain barrier penetration in rodent models .

- SAR studies : Use QSAR models to predict activity against serine proteases, validated via enzyme inhibition assays (IC values) .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rats) and metabolite identification (LC-MS/MS) to assess first-pass effects .

- Protein binding assays : Use equilibrium dialysis to determine if serum albumin binding reduces free drug concentration .

- Dose optimization : Conduct allometric scaling from animal models to humans, adjusting for metabolic clearance differences .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to serine proteases (e.g., trypsin-like domains), prioritizing poses with ΔG < -8 kcal/mol .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .

- Free energy perturbation : Calculate binding affinity changes (ΔΔG) for mutagenesis studies (e.g., Ala scanning) .

Q. What enzymatic pathways are implicated in the metabolism of this compound?

- Methodological Answer :

- In vitro assays : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Species differences : Compare metabolic stability in mouse vs. human hepatocytes to extrapolate preclinical findings .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.